eIF4A3-IN-4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

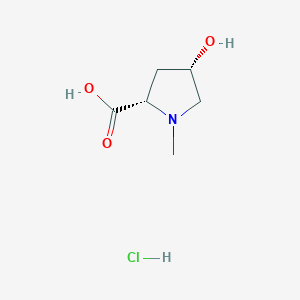

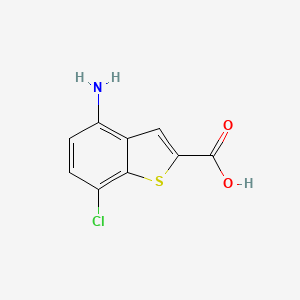

Eukaryotic initiation factor 4A3 inhibitor 4 (eIF4A3-IN-4) is a small molecule inhibitor specifically targeting eukaryotic initiation factor 4A3. Eukaryotic initiation factor 4A3 is a member of the DEAD-box protein family and plays a crucial role in the regulation of gene expression by participating in the exon junction complex.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eukaryotic initiation factor 4A3 inhibitor 4 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common synthetic route involves the use of 1,4-diacylpiperazine derivatives, which are known to act as allosteric inhibitors of eukaryotic initiation factor 4A3 .

Industrial Production Methods: While the industrial production methods for eukaryotic initiation factor 4A3 inhibitor 4 are still in the preclinical stage, high-throughput screening has identified promising candidates for further development. The optimization of these methods is crucial for scaling up production and ensuring the compound’s availability for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Eukaryotic initiation factor 4A3 inhibitor 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its inhibitory activity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of eukaryotic initiation factor 4A3 inhibitor 4 include organic solvents, catalysts, and reducing agents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from these reactions are typically derivatives of the original compound, with enhanced inhibitory activity against eukaryotic initiation factor 4A3. These derivatives are further evaluated for their efficacy and safety in preclinical studies .

Scientific Research Applications

Eukaryotic initiation factor 4A3 inhibitor 4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has shown promise in inhibiting tumor growth and metastasis by targeting eukaryotic initiation factor 4A3, which is overexpressed in various cancers such as glioblastoma, hepatocellular carcinoma, pancreatic cancer, and ovarian cancer . Additionally, eukaryotic initiation factor 4A3 inhibitor 4 is being investigated for its potential use as a diagnostic biomarker and therapeutic target in cancer treatment .

Mechanism of Action

The mechanism of action of eukaryotic initiation factor 4A3 inhibitor 4 involves its binding to the allosteric site of eukaryotic initiation factor 4A3, thereby inhibiting its activity. This inhibition disrupts the exon junction complex’s function, leading to the downregulation of gene expression and the suppression of tumor growth . The compound also influences various molecular pathways, including the PI3K–AKT–ERK1/2–P70S6K pathway, which plays a critical role in cell proliferation and survival .

Comparison with Similar Compounds

Eukaryotic initiation factor 4A3 inhibitor 4 is unique in its specificity for eukaryotic initiation factor 4A3, distinguishing it from other inhibitors targeting similar pathways. Similar compounds include eukaryotic initiation factor 4A1 and eukaryotic initiation factor 4A2, which share structural similarities with eukaryotic initiation factor 4A3 but differ in their target specificity and inhibitory mechanisms . The development of eukaryotic initiation factor 4A3 inhibitor 4 represents a significant advancement in the targeted inhibition of eukaryotic initiation factor 4A3 and its associated pathways .

Properties

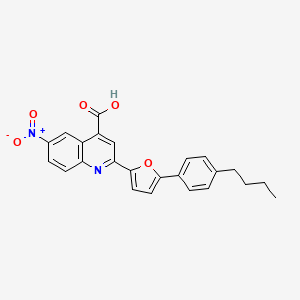

Molecular Formula |

C24H20N2O5 |

|---|---|

Molecular Weight |

416.4 g/mol |

IUPAC Name |

2-[5-(4-butylphenyl)furan-2-yl]-6-nitroquinoline-4-carboxylic acid |

InChI |

InChI=1S/C24H20N2O5/c1-2-3-4-15-5-7-16(8-6-15)22-11-12-23(31-22)21-14-19(24(27)28)18-13-17(26(29)30)9-10-20(18)25-21/h5-14H,2-4H2,1H3,(H,27,28) |

InChI Key |

UDCAKLDMNJRQKW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)[N+](=O)[O-])C(=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[[3-(~{tert}-Butylsulfonylamino)-4-Chloranyl-Phenyl]amino]-5-Methyl-Pyrimidin-2-Yl]amino]-2-Fluoranyl-~{n}-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B14750684.png)

![Bicyclo[5.1.0]oct-3-ene](/img/structure/B14750694.png)

![potassium;[(E)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylideneamino] sulfate](/img/structure/B14750719.png)

![Tricyclo[3.2.2.02,4]nonane](/img/structure/B14750723.png)